Glycofurol, also known as tetraglycol or tetrahydrofurfuryl alcohol polyethylene glycol ether, is a specialized pharmaceutical co-solvent and penetration enhancer. In procurement and formulation contexts, it is primarily evaluated for its exceptional solubilizing capacity for highly lipophilic active pharmaceutical ingredients (APIs) and its miscibility with both aqueous and organic phases. Unlike standard aliphatic glycols, glycofurol's cyclic ether structure provides superior solvency for complex polymers like poly(lactic-co-glycolic acid) (PLGA) and poorly water-soluble drugs, making it a critical excipient for parenteral, topical, and self-microemulsifying drug delivery systems (SMEDDS) where conventional solvents require prohibitively high volumes [1].
Substituting glycofurol with more common excipients like Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Dimethyl Sulfoxide (DMSO) often leads to formulation failure in advanced delivery systems. While PG and PEG 400 are standard cosolvents, they frequently lack the thermodynamic interaction required to dissolve high-molecular-weight polymers (such as PLGA for in situ implants) or achieve sufficient loading of highly lipophilic APIs, forcing formulators to increase solvent volumes beyond acceptable toxicity limits [1]. Conversely, while DMSO offers high solvency, its severe hemolytic activity and local toxicity in intravascular applications make it unsuitable for many parenteral and embolic formulations where glycofurol provides a safer, moderately hemolytic alternative with comparable solubilizing power [2].
In the development of lipid-based nano-delivery systems for poorly water-soluble drugs, the choice of cosurfactant directly dictates the maximum API loading. Equilibrium solubility studies of the antiplatelet drug Ticagrelor demonstrated that glycofurol (tetraglycol) significantly outperformed other premium cosurfactants used in SMEDDS formulations [1].
| Evidence Dimension | Equilibrium solubility of Ticagrelor at 25°C |
| Target Compound Data | 420.34 mg/mL (Glycofurol) |
| Comparator Or Baseline | 369.51 mg/mL (Transcutol P) |
| Quantified Difference | Glycofurol provided a 13.7% higher solubilization capacity than Transcutol P. |
| Conditions | 72-hour saturation in 1 g of pure excipient at 25°C. |
Higher API solubility allows for smaller capsule sizes and reduced total excipient burden in oral lipid-based formulations.
When formulating poorly soluble natural products for biological testing or intravenous delivery, glycofurol demonstrates superior co-solvency in aqueous mixtures compared to standard pharmaceutical glycols. For the highly insoluble lichen metabolite (+)-usnic acid, glycofurol enabled significantly higher drug recovery in a 20% aqueous solvent system [1].
| Evidence Dimension | Solubility of (+)-usnic acid in a 20% aqueous co-solvent solution |
| Target Compound Data | 0.27 mg/mL (Glycofurol 75) |
| Comparator Or Baseline | 0.19 mg/mL (PEG 400) and 0.11 mg/mL (Propylene Glycol) |
| Quantified Difference | Glycofurol achieved 42% higher solubility than PEG 400 and 145% higher solubility than Propylene Glycol. |
| Conditions | 20% co-solvent in aqueous solution at standardized pH. |
Enables the preparation of concentrated aqueous parenteral formulations while minimizing the required volume of organic co-solvents.
The formulation of in situ forming microparticles requires a biocompatible solvent capable of fully dissolving biodegradable polymers like PLGA. While common formulation solvents are often evaluated, thermodynamic and empirical solubility profiling reveals a stark contrast in polymer compatibility. Glycofurol acts as a primary solvent for PLGA, whereas standard glycols completely fail to dissolve the polymer matrix [1].
| Evidence Dimension | Solubilization of Poly(lactic-co-glycolic acid) (PLGA) |
| Target Compound Data | Complete dissolution (acts as a primary polymer solvent) |
| Comparator Or Baseline | Propylene Glycol and Water (Zero solubility) |
| Quantified Difference | Glycofurol completely dissolves PLGA, whereas Propylene Glycol exhibits zero solubility for the polymer. |
| Conditions | Polymer-solvent interaction parameter evaluation for microparticle preparation. |
Glycofurol is a mandatory selection over PG or PEG for formulating PLGA-based controlled-release injectables and liquid embolics.
For intravenous and intra-arterial formulations, the hemolytic activity of the undiluted solvent is a critical safety parameter. Comparative in vitro studies of water-miscible organic solvents mixed with human blood categorize glycofurol as moderately hemolytic, offering a safer profile than several standard alternatives used in liquid embolics and parenteral solubilization[1].
| Evidence Dimension | Hemolytic activity and erythrocyte morphological damage |
| Target Compound Data | Classified as 'moderately hemolytic' |
| Comparator Or Baseline | Dimethyl sulfoxide (DMSO) and Polyethylene Glycol 200/400 (PEG) |
| Quantified Difference | Glycofurol induces less severe hemolysis than DMSO ('very highly hemolytic') and PEG 200/400 ('highly hemolytic') at equivalent blood-to-solvent ratios. |
| Conditions | In vitro human erythrocyte exposure at 1:99, 5:95, and 10:90 solvent:blood ratios. |
Provides a critical safety advantage for liquid embolic systems and high-concentration IV formulations where DMSO or PEG cause unacceptable red blood cell damage.
Based on its superior solubilization capacity for lipophilic APIs like Ticagrelor, glycofurol is an optimal cosurfactant/cosolvent in SMEDDS. It allows formulators to maximize drug loading while maintaining a stable, transparent microemulsion upon aqueous dilution, directly reducing the required capsule size for oral dosage forms[1].
Because glycofurol can completely dissolve PLGA—unlike propylene glycol—it is highly suited for injectable controlled-release depots and liquid embolic materials. Its moderate hemolytic profile makes it a safer alternative to DMSO for intra-arterial injections used in the treatment of aneurysms or tumors [2].
Glycofurol's ability to dissolve high concentrations of poorly water-soluble drugs makes it an ideal vehicle for concentrated topical gels and parenteral solutions. It acts simultaneously as a primary solvent and a permeation enhancer, outperforming standard aqueous/PEG mixtures in achieving target API concentrations without precipitation [3].